molecular formula C19H23ClN2O2 B13913209 benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride

benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride

Cat. No.: B13913209
M. Wt: 346.8 g/mol
InChI Key: DUUPMSZSTFHFRM-UHFFFAOYSA-N
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Description

Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride is a chemical compound with a complex structure that includes a benzyl group, a carbamate group, and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride typically involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by the oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert the iminium salts back to the original compound.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield iminium salts, while reduction can regenerate the original compound.

Scientific Research Applications

Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve binding to receptors or enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

benzyl N-(1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-yl)carbamate;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c1-19(2)17-9-8-16(12-15(17)10-11-20-19)21-18(22)23-13-14-6-4-3-5-7-14;/h3-9,12,20H,10-11,13H2,1-2H3,(H,21,22);1H

InChI Key

DUUPMSZSTFHFRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)C=C(C=C2)NC(=O)OCC3=CC=CC=C3)C.Cl

Origin of Product

United States

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